

Application Notes and Protocols for In Vivo Imaging of PXL770 Efficacy

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Compound of Interest

Compound Name: PXL770

Cat. No.: B10858185

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These application notes provide a comprehensive overview of relevant in vivo imaging techniques to assess the therapeutic efficacy of **PXL770**, a direct allosteric activator of AMP-activated protein kinase (AMPK). The protocols detailed below are designed for preclinical studies in mouse models of non-alcoholic steatohepatitis (NASH), autosomal dominant polycystic kidney disease (ADPKD), and X-linked adrenoleukodystrophy (ALD).

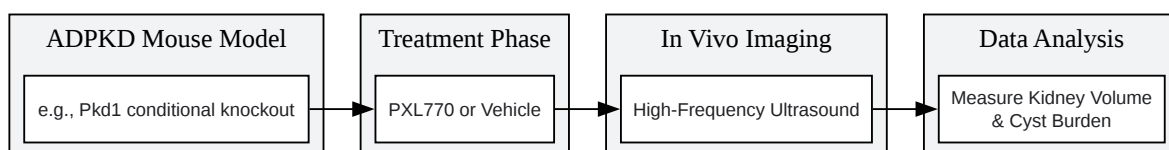
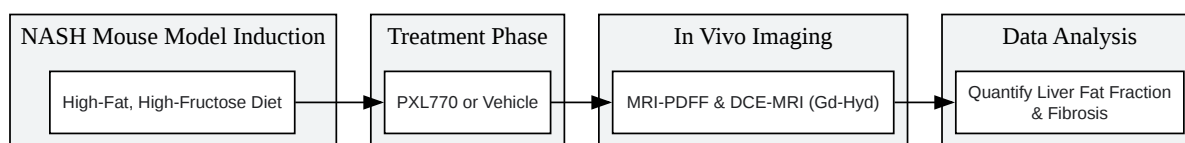
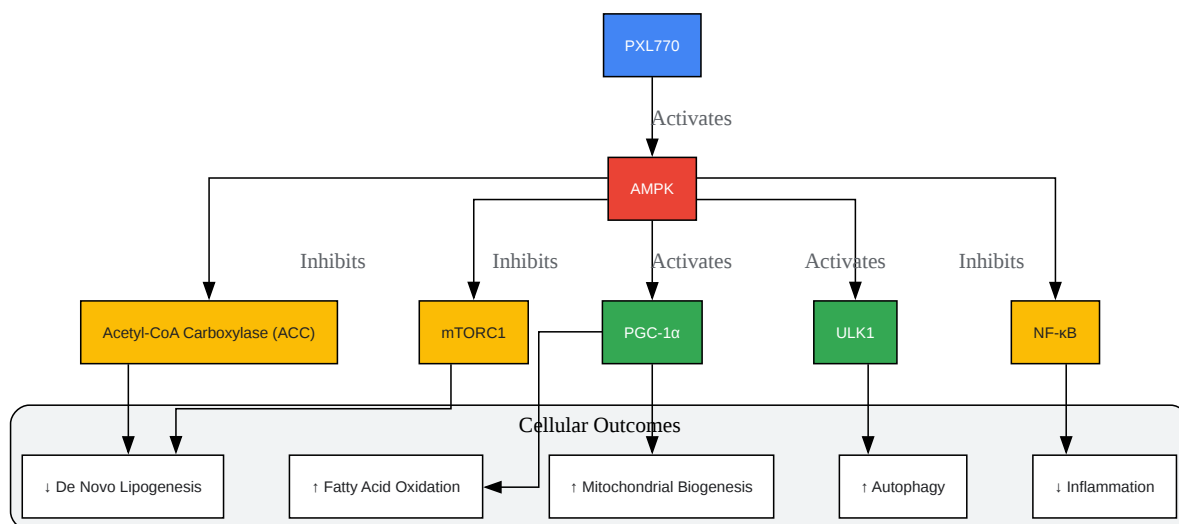
Introduction to PXL770 and In Vivo Imaging

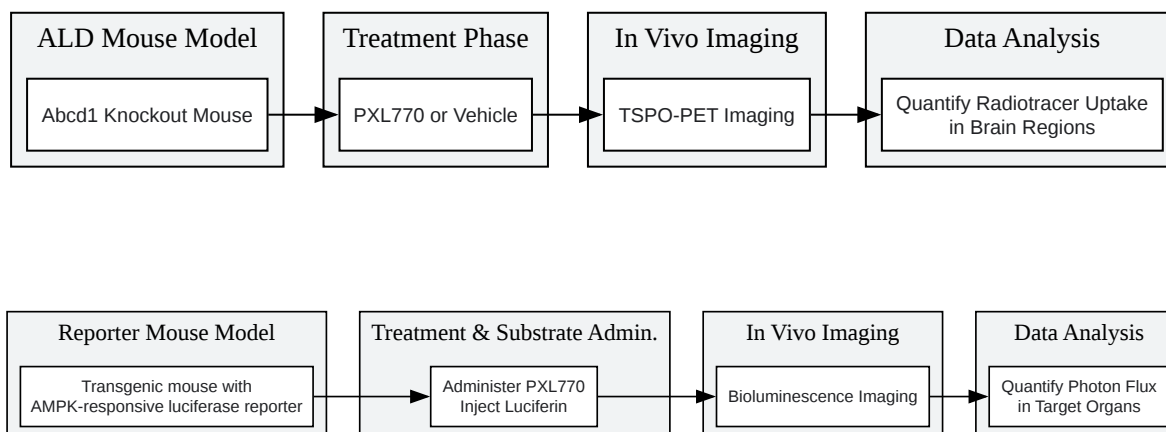
PXL770 is an orally administered small molecule that directly activates AMPK, a central regulator of cellular energy metabolism. Activation of AMPK by **PXL770** has shown therapeutic potential in various metabolic and genetic diseases by improving mitochondrial function, reducing inflammation, and inhibiting detrimental metabolic pathways such as de novo lipogenesis.^[1] In vivo imaging provides a non-invasive, longitudinal assessment of the structural and functional effects of **PXL770** treatment, offering critical insights into its pharmacodynamics and therapeutic efficacy.

PXL770 Signaling Pathway

PXL770 directly binds to and allosterically activates the AMPK holoenzyme. Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. This includes inhibiting anabolic pathways that consume ATP (e.g., fatty acid and cholesterol

synthesis) and activating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).





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References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]
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